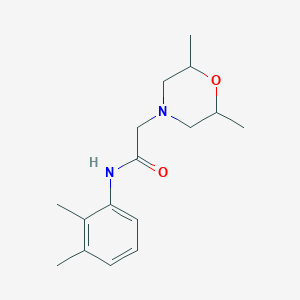
1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine, also known as BU10119, is a piperazine derivative that has shown potential as a therapeutic agent for various neurological and psychiatric disorders. This compound has been studied extensively in recent years due to its unique pharmacological properties and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine is not fully understood. However, it is believed to act as a partial agonist of the 5-HT1A receptor, which leads to the activation of downstream signaling pathways involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine has also been found to decrease the levels of corticosterone, a hormone associated with stress and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine. One potential direction is to investigate its potential therapeutic effects in clinical trials for anxiety and depression. Another direction is to study its effects in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine and its potential as a tool for studying the 5-HT1A receptor.
Synthesemethoden
The synthesis of 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine involves the reaction of 1-(butylsulfonyl)piperazine with 2,3-dimethylbenzaldehyde in the presence of a catalyst. The resulting product is then purified using various chromatographic techniques to obtain a pure form of 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine has been studied extensively in various preclinical models for its potential therapeutic effects. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and stress. 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine has also been found to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a novel therapeutic agent for these disorders.
Eigenschaften
IUPAC Name |
1-butylsulfonyl-4-(2,3-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-4-5-13-21(19,20)18-11-9-17(10-12-18)16-8-6-7-14(2)15(16)3/h6-8H,4-5,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOSLPDKFCPJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,5R*)-1-[3-(methylthio)propyl]-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5300909.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-[(4-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5300914.png)
![3-(2,4-dimethylphenyl)-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5300916.png)
![1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5300922.png)

![[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]methanol](/img/structure/B5300952.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5300961.png)
![4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine](/img/structure/B5300963.png)
![2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}acetamide](/img/structure/B5300971.png)
![3-(butylthio)-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5300976.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide](/img/structure/B5300986.png)
![methyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5300998.png)
![(1S,5S)-3-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5301003.png)
![7-(3-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5301008.png)